2,3-Dimethyl-3-propylpyrrolidine
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Overview
Description
2,3-Dimethyl-3-propylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and one propyl group attached. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs continuous tube reactors with fixed-bed catalysts. The process involves multistage purification and separation by extractive and azeotropic distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
2,3-Dimethyl-3-propylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but without the methyl and propyl substitutions.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizidine: Features a fused ring system, leading to different biological activities.
Uniqueness: 2,3-Dimethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,3-dimethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-5-9(3)6-7-10-8(9)2/h8,10H,4-7H2,1-3H3 |
InChI Key |
WNYOYIBHEGKVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1C)C |
Origin of Product |
United States |
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